molecular formula C13H20FN5 B11749821 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11749821
M. Wt: 265.33 g/mol
InChI Key: DPFGOTAGMYHPSO-UHFFFAOYSA-N
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Description

The compound “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a heterocyclic organic compound featuring two pyrazole rings. Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group, a fluorine atom, and a propan-2-yl group attached to the pyrazole rings. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of hydrazones with α-bromo ketones under mild conditions . The reaction conditions often include the use of solvents like dioxane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propan-2-yl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into dihydropyrazoles.

    Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted pyrazoles, ketones, aldehydes, and dihydropyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for treating various diseases, including infections, inflammation, and cancer.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine” lies in its specific combination of substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H20FN5/c1-4-18-13(14)11(8-16-18)7-15-9-12-5-6-19(17-12)10(2)3/h5-6,8,10,15H,4,7,9H2,1-3H3

InChI Key

DPFGOTAGMYHPSO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=NN(C=C2)C(C)C)F

Origin of Product

United States

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